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A comparative guide for researchers in drug development, this document outlines the structure-

activity relationship (SAR) of M4K2281, a selective inhibitor of activin receptor-like kinase-2

(ALK2), and its related compounds. The guide provides a detailed comparison of their

biochemical and cellular activities, supported by experimental data and protocols.

M4K2281 is a potent and selective inhibitor of ALK2, a serine/threonine kinase that plays a

crucial role in the bone morphogenetic protein (BMP) signaling pathway.[1][2] Dysregulation of

ALK2 signaling is implicated in diseases such as fibrodysplasia ossificans progressiva (FOP)

and diffuse intrinsic pontine glioma (DIPG).[2][3][4] M4K2281 belongs to a class of 3,5-

diphenylpyridine compounds and was developed through the SAR expansion of the lead

compound LDN-214117 and its subsequent analog, M4K2009.[2][5]

Comparative Analysis of Inhibitor Potency and
Selectivity
The development of M4K2281 and its analogs focused on introducing conformational

constraints to the M4K2009 scaffold to enhance potency and selectivity. This was achieved by

synthesizing a series of compounds with 5- to 7-membered ether-linked and 7-membered

amine-linked rings.[2]

The data presented below summarizes the inhibitory activities of M4K2281 and its key analogs

against ALK2 and the closely related ALK5. The introduction of a 7-membered ring system, as

seen in M4K2281, generally led to a significant increase in potency against ALK2.[2][5]
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M4K2009 - - 10 30 1800 180

M4K2286 5 Ether 150 250 >10000 >67

M4K2277 6 Ether 12 45 2500 208

M4K2207 7 Ether 3 15 1500 500

M4K2281 7 Ether 2 12 800 400

M4K2308 7 Ether 3 18 1200 400

M4K2303 7 Amine 3 10 1100 367

M4K2304 7 Amine 3 15 >10000 >3333

M4K2306 7 Amine 8 20 >10000 >1250

Data sourced from González-Álvarez H, et al., J Med Chem. 2024.[1]

Key SAR Insights:

Conformational Constraint: The introduction of a 7-membered ring, whether ether- or amine-

linked, resulted in the most potent ALK2 inhibitors in the series, with IC50 values in the low

nanomolar range.[2][5] This suggests that the constrained 7-membered ring system locks the

molecule in a bioactive conformation favored for ALK2 binding.[5]

Ring Size: The 5-membered ring analog (M4K2286) was the least potent, while the 6-

membered analog (M4K2277) showed potency comparable to the parent compound

M4K2009 in biochemical assays but was less active in cellular assays.[2]

Piperazine Methylation: M4K2281 features a methylated solvent-exposed piperazine moiety.

[2] This modification eliminates a hydrogen-bond donor, which has been shown to increase

permeability and reduce efflux by proteins like P-glycoprotein.[2]
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Selectivity: While all 7-membered ring analogs demonstrated high potency against ALK2,

they exhibited significant differences in their activity against ALK5.[2][5] Notably, the amine-

linked compounds M4K2304 and M4K2306 showed exceptional selectivity for ALK2 over

ALK5.[2]

Mechanism of Action and Signaling Pathway
M4K2281 and its analogs are ATP-competitive inhibitors that target the kinase domain of ALK2.

[5] By binding to ALK2, they prevent the phosphorylation of downstream signaling molecules,

SMAD1/5/8, thereby inhibiting the BMP signaling pathway. This pathway is crucial for various

cellular processes, and its aberrant activation is a driver in certain diseases.[4]
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Figure 1. Simplified ALK2 signaling pathway and the inhibitory action of M4K2281.

Experimental Protocols
The following are summarized methodologies for key experiments performed in the evaluation

of M4K2281 and its analogs.

In Vitro Kinase Inhibition Assay
The biochemical potency of the compounds was determined using a radiometric kinase assay.

Enzyme and Substrate Preparation: Recombinant ALK2 or ALK5 kinase domain was used as

the enzyme source. A generic substrate, such as myelin basic protein (MBP), was used.
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Reaction Mixture: The kinase, substrate, and varying concentrations of the inhibitor were

incubated in a reaction buffer containing ATP (spiked with [γ-³²P]ATP).

Incubation: The reaction was allowed to proceed for a specified time at a controlled

temperature (e.g., 30°C).

Termination and Detection: The reaction was stopped, and the radiolabeled, phosphorylated

substrate was captured on a filter membrane. The amount of incorporated radioactivity was

quantified using a scintillation counter.

Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-

parameter logistic equation.
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Figure 2. General workflow for the in vitro radiometric kinase inhibition assay.

In Vivo Pharmacokinetic (PK) Studies
The in vivo exposure of the compounds was evaluated in a mouse model.[2]

Animal Model: NOD-SCID male mice were used for the study.
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Dosing: A single dose of the test compound (e.g., 25 mg/kg) was administered orally (p.o.).

[1] The formulation typically consisted of 5% DMSO, 47.5% PEG, and 47.5% deionized

water with 10% Tween80.[2]

Sample Collection: Blood samples were collected at various time points (e.g., 1 and 4 hours

post-dose) via cardiac puncture or other appropriate methods.

Sample Processing: Plasma was separated from the blood samples by centrifugation.

Bioanalysis: The concentration of the compound in the plasma samples was determined

using liquid chromatography-mass spectrometry (LC-MS/MS).

Data Analysis: Key PK parameters such as maximum plasma concentration (Cmax) and time

to reach Cmax (Tmax) were determined. For M4K2281, a Cmax of 5053 nM was observed

at 1 hour in NOD-SCID mice.[1]

Conclusion
The rigidification strategy employed in the development of M4K2281 and its 7-membered ring

analogs has proven highly successful in generating potent and selective inhibitors of ALK2.[2]

The structure-activity relationships established highlight the importance of conformational

constraint and the tunability of properties such as permeability through targeted chemical

modifications. M4K2281, with its low nanomolar potency, moderate blood-brain barrier

permeability, and favorable in vivo exposure, represents a significant advancement in the

development of therapeutics for ALK2-driven diseases.[1] Further optimization of this scaffold,

particularly focusing on the exceptional selectivity demonstrated by the amine-linked analogs,

holds promise for future drug candidates.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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